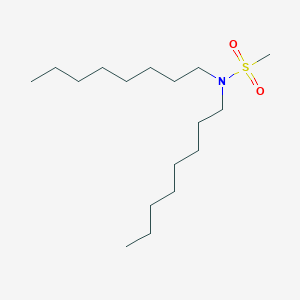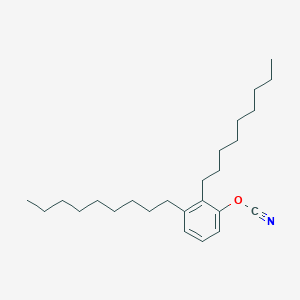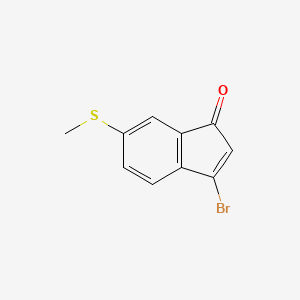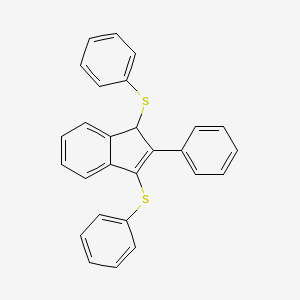![molecular formula C14H8ClF3O3 B14280923 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde CAS No. 128079-85-6](/img/structure/B14280923.png)
4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a chloro, trifluoromethyl, and phenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde typically involves the nucleophilic aromatic substitution of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol. This reaction is carried out under high temperature (130°C) and an inert atmosphere for a prolonged reaction time of 24 hours .
Industrial Production Methods
Industrial production methods for this compound may involve phase-transfer catalytic preparation technology. For instance, a crown-ether phase transfer catalyst can be used to promote the chemical reaction, with toluene used to remove water generated in the system . This method ensures high yield, increased reaction rate, and reduced environmental pollution.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Oxidation: 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzoic acid.
Reduction: 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the aldehyde and chloro substituents.
2-Chloro-4-(trifluoromethyl)pyrimidine: Contains similar functional groups but has a pyrimidine core instead of a benzaldehyde core.
Uniqueness
4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde is unique due to its combination of functional groups, which impart specific chemical properties and reactivity. This uniqueness makes it valuable for various applications, including synthetic chemistry and material science.
Eigenschaften
CAS-Nummer |
128079-85-6 |
|---|---|
Molekularformel |
C14H8ClF3O3 |
Molekulargewicht |
316.66 g/mol |
IUPAC-Name |
4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C14H8ClF3O3/c15-11-5-9(14(16,17)18)2-4-13(11)21-10-3-1-8(7-19)12(20)6-10/h1-7,20H |
InChI-Schlüssel |
MVMPBVXFAMLEDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one](/img/structure/B14280841.png)


![1-Butene, 1-[(1-methylethyl)thio]-, (E)-](/img/structure/B14280862.png)





![(1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol](/img/structure/B14280902.png)
![(2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B14280904.png)



